N-[4-(pyrrolidin-1-yl)phenyl]prop-2-enamide
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Overview
Description
N-[4-(pyrrolidin-1-yl)phenyl]prop-2-enamide is a compound that features a pyrrolidine ring attached to a phenyl group, which is further connected to a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(pyrrolidin-1-yl)phenyl]prop-2-enamide typically involves the reaction of 4-(pyrrolidin-1-yl)aniline with acryloyl chloride under basic conditions. The reaction proceeds through the formation of an amide bond between the amine group of 4-(pyrrolidin-1-yl)aniline and the carbonyl group of acryloyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(pyrrolidin-1-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
N-[4-(pyrrolidin-1-yl)phenyl]prop-2-enamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(pyrrolidin-1-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the phenyl group can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(pyrrolidin-1-yl)benzonitrile: Similar structure but with a nitrile group instead of the prop-2-enamide moiety.
N-(4-(pyrrolidin-1-yl)phenyl)acetamide: Similar structure but with an acetamide group instead of the prop-2-enamide moiety.
4-(pyrrolidin-1-yl)phenyl)prop-2-enoic acid: Similar structure but with a carboxylic acid group instead of the amide group.
Uniqueness
N-[4-(pyrrolidin-1-yl)phenyl]prop-2-enamide is unique due to the presence of the prop-2-enamide moiety, which imparts distinct chemical and biological properties. The combination of the pyrrolidine ring and the prop-2-enamide group allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(4-pyrrolidin-1-ylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-2-13(16)14-11-5-7-12(8-6-11)15-9-3-4-10-15/h2,5-8H,1,3-4,9-10H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPRAUMTVDGXSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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